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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
GSK-1004723 is a novel and potent dual-acting antagonist of the histamine H1 and H3

receptors.[1][2] Developed for the potential treatment of allergic rhinitis, it exhibits high-affinity

binding to both receptors and a long duration of action. This document provides a detailed

overview of the pharmacological properties of GSK-1004723, including its binding affinity,

functional activity, selectivity, and in vivo efficacy. The experimental protocols for the key

studies are detailed, and the relevant signaling pathways and experimental workflows are

visualized to provide a comprehensive technical guide for researchers, scientists, and drug

development professionals.

Introduction
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen

exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Histamine

is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four G-

protein coupled receptor subtypes (H1, H2, H3, and H4). The histamine H1 receptor is a well-

established target for antihistamines, which alleviate many of the acute symptoms of allergic

rhinitis. The histamine H3 receptor functions primarily as a presynaptic autoreceptor in the

central and peripheral nervous systems, regulating the release of histamine and other

neurotransmitters. Antagonism of the H3 receptor has been proposed to have beneficial effects

on nasal congestion.
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GSK-1004723 is a phthalazinone-class compound that acts as a potent antagonist at both the

H1 and H3 receptors.[3] This dual antagonism represents a potential novel therapeutic

approach for allergic rhinitis, addressing a broader range of symptoms than H1 antagonism

alone.[2][4]

Chemical Properties
Property Value

Chemical Name

(R)-2-((1-(4-(4-(3-(azepan-1-

yl)propoxy)phenyl)butyl)pyrrolidin-2-

yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-

one[4]

Molecular Formula C39H49ClN4O2[1][2]

Molecular Weight 641.29 g/mol [1]

CAS Number 955359-72-5[1][2]

In Vitro Pharmacology
Receptor Binding Affinity
GSK-1004723 demonstrates high-affinity, competitive binding to human recombinant H1 and

H3 receptors.[1]

Receptor Radioligand pKi Ki (nM)

Human H1 [3H]-Mepyramine 10.2[1][2] 0.063

Human H3 [3H]-GSK189254 10.6[1][2] 0.025

pKi is the negative logarithm of the inhibition constant (Ki). Data from Slack et al., 2011.

Receptor Selectivity
GSK-1004723 is highly selective for H1 and H3 receptors over the H2 and H4 receptor

subtypes.[1]
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Receptor Assay pIC50 / pKi
Selectivity
Fold (vs. H1)

Selectivity
Fold (vs. H3)

Human H2

Histamine-

evoked cAMP

production

< 5 > 15,000 > 15,000

Human H4
[3H]-Histamine

binding
< 5 > 15,000 > 15,000

Data from Slack et al., 2011.

Functional Activity
GSK-1004723 acts as a potent antagonist at both H1 and H3 receptors, inhibiting their

respective signaling pathways.

Receptor Assay pA2 / pIC50

Human H1
Histamine-induced intracellular

Ca2+ mobilization
10.1

Human H3
Histamine-induced

[35S]GTPγS binding
8.29[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold

shift to the right in an agonist's concentration-response curve. Data from Slack et al., 2011.

Dissociation Kinetics
GSK-1004723 exhibits slow dissociation from both H1 and H3 receptors, contributing to its long

duration of action.[1][2]

Receptor Half-life of Dissociation (t1/2)

Human H1 1.2 hours[1][2]

Human H3 1.5 hours[1][2]
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Data from Slack et al., 2011.

In Vivo Pharmacology
In a guinea pig model of allergic rhinitis, intranasally administered GSK-1004723 demonstrated

a long-lasting antagonism of histamine-induced nasal congestion.[2] Doses of 0.1 and 1

mg·mL-1 antagonized the response for up to 72 hours.[2]

Signaling Pathways
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Histamine H1 and H3 Receptor Signaling Pathways

H1 Receptor Signaling

H3 Receptor Signaling

Histamine H1 Receptor Gαq/11Activates Phospholipase C PIP2Hydrolyzes

IP3

DAG

↑ Intracellular Ca2+

Protein Kinase C

Cellular Response
(e.g., smooth muscle contraction)

Histamine

Agonist

GSK-1004723
Antagonist

Histamine H3 Receptor
(Presynaptic) Gαi/oActivates Adenylate CyclaseInhibits ↓ cAMPProduces Protein Kinase A ↓ Neurotransmitter Release

(e.g., Histamine)

Histamine

Agonist

GSK-1004723
Antagonist
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Radioligand Binding Assay Workflow

Start

Prepare Cell Membranes
(Expressing H1 or H3 Receptors)

Incubate Membranes with:
- Radioligand

- GSK-1004723 (or vehicle)
- Assay Buffer

Separate Bound and Free Radioligand
(Filtration)

Quantify Bound Radioactivity
(Scintillation Counting)

Data Analysis
(Calculate Ki values)

End

 

[35S]GTPγS Binding Assay Workflow

Start

Prepare Cell Membranes
(Expressing H3 Receptors)

Incubate Membranes with:
- [35S]GTPγS

- GDP
- Histamine (agonist)

- GSK-1004723 (or vehicle)

Separate Bound and Free [35S]GTPγS
(Filtration)

Quantify Bound Radioactivity
(Scintillation Counting)

Data Analysis
(Calculate pIC50 values)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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